6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Overview
Description
6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the thiazolo[3,2-a]pyrimidine scaffold with various substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes such as apoptosis, inflammation, or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyrimidine derivatives, such as:
Thiazole derivatives: Known for their antibacterial, antifungal, and antiviral properties.
Pyrimidine derivatives: Used in various therapeutic applications, including anticancer and antiviral treatments.
Uniqueness
What sets 6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one apart is its unique combination of a thiazole and pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2-hydroxyethyl)-7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-7(2-4-12)8(13)11-3-5-14-9(11)10-6/h12H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYLACFZLVNPOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCSC2=N1)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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